molecular formula C41H37ClN6O5 B1668596 Carzelesin CAS No. 119813-10-4

Carzelesin

Cat. No. B1668596
M. Wt: 729.2 g/mol
InChI Key: BBZDXMBRAFTCAA-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carzelesin is a cyclopropylpyrroloindole prodrug analogue and DNA minor groove binding agent, with antineoplastic activity. After hydrolysis, the cyclopropyl group of carzelesin alkylates N3-adenine in a sequence-selective fashion. This results in tumor growth inhibition.

Scientific Research Applications

Antitumor Activity and Cytotoxicity

Carzelesin, a prodrug cyclopropylpyrroloindole analogue, has been identified as a potent agent with significant antitumor activity. Its efficacy stems from its ability to form covalent adducts with DNA in a sequence-selective manner, primarily targeting the DNA minor groove. Carzelesin undergoes a two-step activation process, converting into a DNA-reactive compound that exhibits cytotoxicity. This compound has shown notable therapeutic efficacy against various tumor types in preclinical studies, including leukemia, pancreatic carcinoma, lung carcinoma, and human tumor xenografts, often resulting in significant tumor growth inhibition or complete remission in some cases (Li et al., 1992).

Pharmacokinetics and Clinical Studies

The pharmacokinetics of Carzelesin have been studied in both preclinical and clinical settings. A Phase I study highlighted its administration as a 4-weekly intravenous infusion, noting its primary dose-limiting toxicity as hematological, characterized by neutropenia and thrombocytopenia. The study established the maximum tolerated dose and identified a dose level that allowed for the best dose intensity for multiple courses (Awada et al., 1999). Furthermore, its comparative pharmacology across different species including mice, rats, and humans, revealed significant interspecies differences in tolerance and bone marrow toxicity, which are important considerations for its clinical use (van Tellingen et al., 1998).

Therapeutic Efficacy

Carzelesin's therapeutic efficacy has been evaluated against a range of human tumor xenografts, including those resistant to other treatments. It has shown significant growth inhibition in various tumor lines, with partial or complete regressions in certain cases, highlighting its potential as a potent antitumor agent (Houghton et al., 2004).

Pharmaceutical Development

The development of a stable parenteral dosage form for Carzelesin has been a subject of research, leading to the formulation of a stable solution suitable for phase I clinical trials. This development considered aspects like solubility, stability, and dosage requirements, crucial for its effective use in clinical settings (Jonkman de Vries et al., 2004).

DNA Interaction and Sequence Selectivity

The mechanism of DNA interaction by Carzelesin, particularly its sequence selectivity in alkylation, has been studied to understand its cytotoxic effects better. Such insights are fundamental to its application as an antitumor agent (Yoon & Lee, 1998).

properties

CAS RN

119813-10-4

Product Name

Carzelesin

Molecular Formula

C41H37ClN6O5

Molecular Weight

729.2 g/mol

IUPAC Name

[(8S)-8-(chloromethyl)-6-[5-[[6-(diethylamino)-1-benzofuran-2-carbonyl]amino]-1H-indole-2-carbonyl]-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indol-4-yl] N-phenylcarbamate

InChI

InChI=1S/C41H37ClN6O5/c1-4-47(5-2)29-13-11-24-17-35(52-33(24)18-29)39(49)44-28-12-14-30-25(15-28)16-31(46-30)40(50)48-22-26(20-42)37-32(48)19-34(38-36(37)23(3)21-43-38)53-41(51)45-27-9-7-6-8-10-27/h6-19,21,26,43,46H,4-5,20,22H2,1-3H3,(H,44,49)(H,45,51)/t26-/m1/s1

InChI Key

BBZDXMBRAFTCAA-AREMUKBSSA-N

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C7C(=CNC7=C(C=C65)OC(=O)NC8=CC=CC=C8)C)CCl

SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C7C(=CNC7=C(C=C65)OC(=O)NC8=CC=CC=C8)C)CCl

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C7C(=CNC7=C(C=C65)OC(=O)NC8=CC=CC=C8)C)CCl

Appearance

Solid powder

Other CAS RN

119813-10-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

carzelesin
NSC 619029
U 80244
U-80244

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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